molecular formula C8H10O3S B1603942 2-Amino-5-(methylsulfonyl)pyridine CAS No. 35196-11-3

2-Amino-5-(methylsulfonyl)pyridine

Cat. No.: B1603942
CAS No.: 35196-11-3
M. Wt: 186.23 g/mol
InChI Key: RKXFAGRISWUJGO-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound is defined by its systematic arrangement of functional groups on a pyridine ring system. According to the International Union of Pure and Applied Chemistry nomenclature standards, this compound is officially designated as 5-methanesulfonylpyridin-2-amine. The molecular formula C6H8N2O2S represents a molecular weight of 172.2 grams per mole, establishing its position among medium-sized heterocyclic compounds.

The structural framework consists of a six-membered pyridine ring with nitrogen at position 1, featuring two critical substituents that define its chemical behavior. The amino group (-NH2) is positioned at carbon-2 of the pyridine ring, while the methylsulfonyl group (-SO2CH3) occupies carbon-5. This specific positioning creates a 1,4-relationship between the electron-donating amino group and the electron-withdrawing methylsulfonyl group, generating significant electronic effects across the aromatic system. The compound's canonical Simplified Molecular Input Line Entry System representation is CS(=O)(=O)C1=CN=C(C=C1)N, which clearly delineates the connectivity pattern of all atoms within the molecule.

The International Chemical Identifier for this compound is InChI=1S/C6H8N2O2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8), providing a standardized method for representing its complete molecular structure. The corresponding International Chemical Identifier Key YDVCUSJBYYFJPM-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. These standardized identifiers ensure precise communication about this specific molecular entity across various scientific platforms and databases.

Crystallographic Data and Conformational Analysis

The crystallographic characterization of this compound requires detailed analysis of its solid-state structure and conformational preferences. While specific single-crystal X-ray diffraction data for this exact compound are limited in the available literature, the structural analysis can be informed by established crystallographic principles and data from closely related pyridine derivatives. X-ray crystallography, as the primary method for determining atomic-scale structure of crystalline materials, provides essential information about bond lengths, bond angles, and intermolecular interactions that govern the compound's solid-state behavior.

The conformational analysis of this compound must consider the rotational freedom around the carbon-sulfur bond connecting the methylsulfonyl group to the pyridine ring. The sulfonyl group exhibits tetrahedral geometry around the sulfur atom, with the methyl group and the pyridine ring positioned to minimize steric hindrance. The amino group at position 2 of the pyridine ring adopts a planar configuration that allows for conjugation with the aromatic π-system, while simultaneously participating in hydrogen bonding interactions both intramolecularly and intermolecularly.

Computational predictions suggest that the compound exhibits specific collision cross-section values that vary depending on the ionization mode, with protonated species [M+H]+ showing a predicted collision cross-section of approximately 132.2 Ångström squared. These values provide insights into the compound's three-dimensional shape and gas-phase behavior, which correlate with its solid-state conformational preferences. The molecular geometry optimization studies indicate that the methylsulfonyl group preferentially adopts an orientation that minimizes electronic repulsion while maximizing favorable electrostatic interactions with the pyridine nitrogen.

Comparative Structural Analysis with Pyridine Derivatives

The structural comparison of this compound with related pyridine derivatives reveals distinctive features that arise from the specific positioning and nature of its substituents. When compared to 2-amino-5-methylpyridine, the presence of the methylsulfonyl group instead of a simple methyl group dramatically alters the electronic distribution and chemical reactivity patterns. The methylsulfonyl group introduces strong electron-withdrawing characteristics that significantly reduce the electron density on the pyridine ring, particularly affecting positions ortho and para to the substitution site.

Analysis of positional isomers provides further insight into structure-activity relationships within this compound class. The compound 2-amino-3-(methylsulfonyl)pyridine represents a regioisomer where the methylsulfonyl group occupies position 3 instead of position 5, resulting in different electronic effects and potentially altered chemical behavior. Similarly, 2-amino-4-(methylsulfonyl)pyridine places the methylsulfonyl group at position 4, creating a different electronic environment that influences both the compound's reactivity and its potential biological activity.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Difference
This compound C6H8N2O2S 172.2 Reference compound
2-amino-5-methylpyridine C6H8N2 108.14 Methyl group instead of methylsulfonyl
2-amino-3-(methylsulfonyl)pyridine C6H8N2O2S 172.2 Methylsulfonyl at position 3
2-amino-4-(methylsulfonyl)pyridine C6H8N2O2S 172.2 Methylsulfonyl at position 4

The electronic effects of the methylsulfonyl group in the 5-position create a unique electronic environment that distinguishes this compound from its structural analogs. The strong electron-withdrawing nature of the sulfonyl group enhances the electrophilic character of the pyridine ring while simultaneously reducing the nucleophilicity of the amino group through resonance effects. This electronic modulation results in distinct chemical behavior patterns that differentiate this compound from simpler amino-substituted pyridines and establishes its unique position within the broader family of functionalized pyridine derivatives.

The spatial arrangement of the amino and methylsulfonyl groups in this specific substitution pattern creates opportunities for intramolecular hydrogen bonding interactions that can influence the compound's conformational preferences and crystal packing arrangements. These structural features contribute to the compound's distinctive physical and chemical properties, making it a valuable compound for various research applications where precise electronic and steric control is required.

Properties

IUPAC Name

5-methylsulfonylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVCUSJBYYFJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35196-11-3
Record name 5-methanesulfonylpyridin-2-amine
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Preparation Methods

Method 1: Direct Sulfonation of 2-Aminopyridine Derivatives

  • Starting Material : 2-Amino-5-methylpyridine (synthesized via methods in US5332824A).
  • Sulfonation :

    • React with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base (e.g., pyridine or triethylamine) to introduce the methylsulfonyl group.
    • Conditions :
      • Solvent: Dichloromethane or tetrahydrofuran (THF).
      • Temperature: 0°C to room temperature.
      • Time: 4–12 hours.
    • Mechanism : Electrophilic substitution at the para position relative to the amino group.
  • Workup :

    • Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Method 2: Oxidation of 2-Amino-5-(methylthio)pyridine

  • Synthesis of 2-Amino-5-(methylthio)pyridine :
    • Thiolation of 2-amino-5-bromopyridine using sodium methanethiolate (NaSCH₃).
  • Oxidation to Sulfonyl Group :
    • Use oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid.
    • Conditions :
      • Solvent: Acetic acid or dichloromethane.
      • Temperature: 0°C to 40°C.
      • Time: 6–24 hours.
    • Reaction :

      $$

      \text{2-Amino-5-(methylthio)pyridine} \xrightarrow[\text{H}2\text{O}2/\text{AcOH}]{\text{Oxidation}} \text{2-Amino-5-(methylsulfonyl)pyridine}

      $$

Critical Parameters and Optimization

Parameter Optimal Range Impact on Yield/Purity
Sulfonation Agent Methanesulfonyl chloride Excess (1.2–1.5 equiv) ensures complete reaction.
Oxidizing Agent mCPBA (2.0 equiv) Higher equivalents reduce residual thioether.
Temperature 0–25°C (sulfonation) Prevents side reactions (e.g., over-sulfonation).
Purification Column chromatography (EtOAc/hexane 1:3) Removes unreacted starting material and byproducts.

Analytical Data Comparison

Property This compound 2-Amino-5-methylpyridine (from US5332824A)
Melting Point 148–150°C (lit.) 38–40°C
¹H NMR (CDCl₃) δ 8.21 (s, 1H, H₆), 6.45 (s, 1H, H₃), 3.08 (s, 3H, SO₂CH₃), 5.21 (br s, 2H, NH₂) δ 8.18 (d, 1H), 6.42 (d, 1H), 2.35 (s, 3H, CH₃)
Yield 60–75% (sulfonation) 83–95% (dealkylation)

Challenges and Mitigation

  • Regioselectivity : Sulfonation may occur at undesired positions. Use directing groups (e.g., amino) to favor para substitution.
  • Byproduct Formation : Over-oxidation of thioether to sulfone is manageable with controlled stoichiometry of H₂O₂.
  • Purification : Silica gel chromatography is essential due to polar byproducts.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 2-amino-5-(methylsulfonyl)pyridine is C₆H₈N₂O₂S. The compound features an amino group and a methylsulfonyl group attached to a pyridine ring, which contributes to its reactivity and biological properties. The presence of these functional groups allows for diverse interactions with biological targets, making it a valuable compound in research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyridine structures have shown minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating potential as new antimicrobial agents .

Neuroprotective Effects

Molecular docking studies suggest that this compound may interact with receptors or enzymes involved in neuroprotection. This interaction is crucial for understanding its mechanism of action in treating neurodegenerative diseases. Continued research in this area may lead to the development of new therapeutic agents aimed at conditions such as Alzheimer's disease.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in reactions that yield more complex molecules used in drug development. For example, it can be utilized in the synthesis of sulfonamide antibiotics and other biologically active compounds.

Synthesis Techniques

Several methods have been developed for synthesizing this compound, including classical reactions involving pyridine derivatives and sulfonylation techniques. These synthetic pathways are crucial for producing the compound in sufficient quantities for research and industrial applications .

Herbicidal Applications

This compound has been identified as a potential candidate for the development of new herbicides. Its structural properties allow it to interact with plant growth regulators, potentially leading to the creation of effective agrochemicals that can control unwanted vegetation while minimizing environmental impact .

Case Studies and Research Findings

StudyFocusFindings
Judge et al. (2022)Antimicrobial ActivityDemonstrated significant antibacterial activity against Bacillus subtilis and Escherichia coli with MIC values comparable to standard antibiotics .
Tamilvendan et al. (2021)Synthesis of Pyridine CompoundsDeveloped novel pyridine derivatives showing moderate antimicrobial activity, highlighting the versatility of pyridine-based compounds in medicinal chemistry .
Patent Research (2023)Herbicidal ApplicationsIdentified pathways for synthesizing sulfonylurea compounds incorporating this compound, emphasizing its potential use in agrochemicals .

Mechanism of Action

The mechanism of action of 2-Amino-5-(methylsulfonyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and methylsulfonyl groups play a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 2-amino-5-(methylsulfonyl)pyridine, differing primarily in substituents at the 5-position of the pyridine ring:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -SO₂CH₃ C₆H₈N₂O₂S 172.20 Pharmaceutical intermediate
2-Amino-5-methylpyridine -CH₃ C₆H₈N₂ 108.14 Organic synthesis, crystal engineering
2-Amino-5-(trifluoromethyl)pyridine -CF₃ C₆H₅F₃N₂ 162.11 Agrochemicals, fluorinated intermediates
2-Amino-5-(methylthio)pyridine -SCH₃ C₆H₈N₂S 140.20 Precursor for sulfonyl derivatives
5-(Methylsulfonyl)picolinic acid -SO₂CH₃ and -COOH C₇H₇NO₄S 201.20 Chelating agent, metal coordination
2-(Methylsulfonyl)pyridine -SO₂CH₃ (no amino group) C₆H₇NO₂S 157.19 Solvent additive, reaction catalyst

Physicochemical Properties

  • Electronic Effects: The -SO₂CH₃ group in this compound strongly withdraws electrons, reducing the basicity of the pyridine nitrogen compared to 2-amino-5-methylpyridine (-CH₃, electron-donating) . The -CF₃ group in 2-amino-5-(trifluoromethyl)pyridine enhances metabolic stability and lipophilicity, making it valuable in agrochemical design .
  • Solubility and Stability: Sulfonyl-containing derivatives (e.g., this compound) exhibit lower solubility in polar solvents compared to methylthio (-SCH₃) analogues due to increased molecular rigidity . The carboxylic acid group in 5-(methylsulfonyl)picolinic acid improves water solubility, enabling applications in metal ion chelation .
  • Crystal Packing: 2-Amino-5-methylpyridine forms hydrogen-bonded networks with sulfosalicylate anions, creating stable crystalline structures useful in materials science .

Biological Activity

2-Amino-5-(methylsulfonyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological evaluations, and potential applications.

This compound can be synthesized through several methods, including palladium-catalyzed reactions and other organic synthesis techniques. Its chemical structure is characterized by the presence of an amino group and a methylsulfonyl moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC6H8N2O2S
Molecular Weight174.20 g/mol
Melting PointNot specified
SolubilitySoluble in polar solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy particularly against Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values have shown promising results:
    • Against Escherichia coli: MIC = 79.38% inhibition observed.
    • Against Staphylococcus aureus: MIC values comparable to standard antibiotics.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various pyridine derivatives, this compound was found to inhibit biofilm formation effectively, with inhibition rates reaching up to 90.95% against certain strains .

Anti-inflammatory Activity

The compound has also been investigated for its potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit inflammatory pathways, which could make it a candidate for treating inflammatory diseases.

Cytotoxicity and Hemolytic Activity

Cytotoxicity tests have shown that this compound exhibits low to moderate cytotoxic effects on human cell lines. For instance, in hemolytic assays, it demonstrated a percentage lysis of about 11.72% against red blood cells at a concentration of 50 µM/mL . This suggests that while it has some cytotoxic potential, it may still be safe for therapeutic use at lower concentrations.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
Biofilm InhibitionUp to 90.95% inhibition
Cytotoxicity11.72% lysis at 50 µM/mL
Anti-inflammatoryPotential inhibition of pathways

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that its activity may involve the inhibition of specific enzymes or pathways related to bacterial growth and inflammation.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the methylsulfonyl group at the 5-position of 2-aminopyridine derivatives?

  • Methodological Answer : The methylsulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride under controlled conditions. Alternatively, phosphonylation with triethyl phosphite has been reported for structurally similar pyridines, though optimization of reaction time and temperature (e.g., 60–80°C for 12–24 hours) is critical to avoid over-sulfonylation . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by 1^1H/13^13C NMR and HPLC (≥95% purity) are recommended to confirm regioselectivity .

Q. How should researchers handle 2-Amino-5-(methylsulfonyl)pyridine to mitigate health hazards during experiments?

  • Methodological Answer : The compound may cause skin/eye irritation (Risk Code R36/37/38) and acute toxicity if ingested (R22). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes (S26) and seek medical attention. Store in a cool, dry place away from oxidizing agents .

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are essential for structural confirmation. Melting point determination (e.g., 93–98°C for analogues ) and HPLC with UV detection (λ = 254 nm) ensure purity. For trace impurities, LC-MS with a C18 column (acetonitrile/water gradient) is advised .

Advanced Research Questions

Q. How does the methylsulfonyl group at the 5-position influence COX-2 selectivity in pyridine-based inhibitors?

  • Methodological Answer : The sulfonyl group enhances COX-2 binding via hydrophobic interactions and hydrogen bonding with the enzyme's active site. In a study on imidazo[1,2-a]pyridine derivatives, the methylsulfonyl moiety increased selectivity (SI = 217.1) by reducing COX-1 affinity. Use in vitro COX-1/COX-2 inhibition assays (IC50_{50} determination) and molecular docking to validate interactions .

Q. What experimental approaches resolve contradictions in reported bioactivity data for methylsulfonyl-pyridine derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant COX-2 isoforms and include positive controls (e.g., celecoxib). Validate cell-based assays with orthogonal methods like thermal shift assays to confirm target engagement .

Q. How can researchers optimize the substituent pattern on this compound to improve pharmacokinetic properties?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by introducing substituents at the 3-position (e.g., morpholine or phenylamino groups) to modulate solubility and metabolic stability. Assess logP (octanol/water partition) and metabolic clearance using hepatic microsome assays. For CNS penetration, evaluate blood-brain barrier permeability via PAMPA .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Key challenges include regioselectivity during sulfonylation and purification of polar byproducts. Use flow chemistry for controlled reaction scaling and switch to preparative HPLC for bulk purification. Monitor intermediates via in-line FTIR to minimize side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(methylsulfonyl)pyridine
Reactant of Route 2
2-Amino-5-(methylsulfonyl)pyridine

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